molecular formula C8H15NO B13530992 2-Azaspiro[3.4]octan-5-ylmethanol

2-Azaspiro[3.4]octan-5-ylmethanol

Cat. No.: B13530992
M. Wt: 141.21 g/mol
InChI Key: KIVLMODZBJOCSH-UHFFFAOYSA-N
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Description

2-Azaspiro[34]octan-5-ylmethanol is a unique chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.4]octan-5-ylmethanol can be achieved through multiple synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.4]octan-5-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Azaspiro[3.4]octan-5-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octan-5-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 2-Azaspiro[3.4]octan-5-ylmethanol is unique due to its specific functional group (hydroxymethyl) and the position of the nitrogen atom within the spirocyclic structure.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-azaspiro[3.4]octan-5-ylmethanol

InChI

InChI=1S/C8H15NO/c10-4-7-2-1-3-8(7)5-9-6-8/h7,9-10H,1-6H2

InChI Key

KIVLMODZBJOCSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CNC2)CO

Origin of Product

United States

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